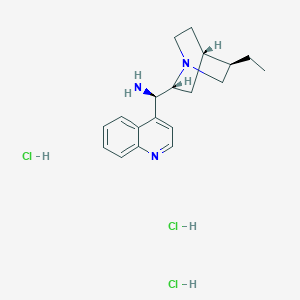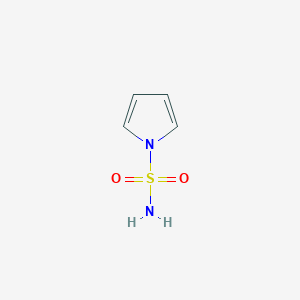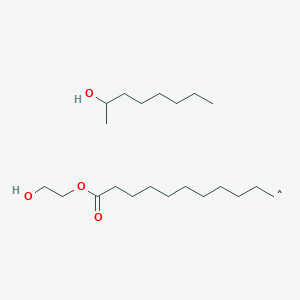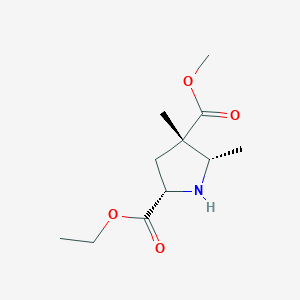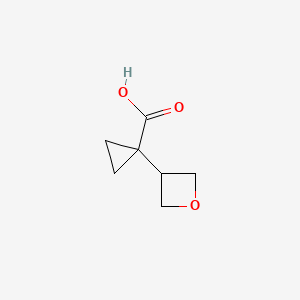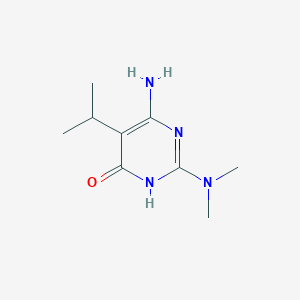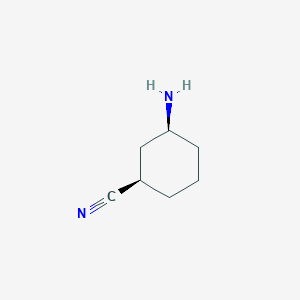
Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile: is a chiral compound with significant interest in various scientific fields. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile typically involves the following steps:
Cycloaddition Reaction: Starting with a suitable cyclohexane derivative, a cycloaddition reaction is performed to introduce the desired functional groups.
Hydrogenation: The intermediate product undergoes hydrogenation to reduce any double bonds and achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the amino or nitrile groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled temperatures and solvents
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry:
Catalysis: Used as a chiral ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules
Biology:
Enzyme Inhibition: Potential inhibitor for specific enzymes due to its unique structure.
Biochemical Studies: Used in studying biochemical pathways and interactions
Medicine:
Drug Development: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Pharmacology: Studied for its interactions with biological targets
Industry:
Material Science: Utilized in the development of advanced materials and polymers.
Mechanism of Action
Molecular Targets and Pathways: Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
- Rel-(1R,3S)-3-aminocyclohexane-1-carboxylic acid
- Rel-(1R,3S)-3-aminocyclohexane-1-methanol
- Rel-(1R,3S)-3-aminocyclohexane-1-amine
Uniqueness: Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,3S)-3-aminocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-4,9H2/t6-,7+/m1/s1 |
InChI Key |
HAIYDUXBYLBVSV-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C#N |
Canonical SMILES |
C1CC(CC(C1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)

![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
